molecular formula C11H16BrF3N2O B1653528 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856042-59-5

4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B1653528
CAS No.: 1856042-59-5
M. Wt: 329.16
InChI Key: KVKNRQOLFIYKCN-UHFFFAOYSA-N
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Description

4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a specialized chemical intermediate of significant interest in the discovery and development of new active molecules. Its primary research value lies in its application within agrochemical and pharmaceutical research, particularly as a key scaffold for constructing compounds with potential inhibitory activity. The presence of the bromine atom at the 4-position of the pyrazole ring makes it a versatile precursor for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems. This allows medicinal and agricultural chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The unique substitution pattern, featuring a lipophilic isobutoxymethyl side chain and a metabolically stable 3,3,3-trifluoropropyl group at the nitrogen, is designed to optimize physicochemical properties and target binding. Research indicates that structurally related pyrazole derivatives are investigated for their potential to interact with various biological targets, including kinase enzymes in oncology or as succinate dehydrogenase inhibitors (SDHIs) in fungicide development. Consequently, this compound serves as a critical building block for synthesizing novel molecules aimed at addressing challenges in crop protection and therapeutic agent discovery.

Properties

IUPAC Name

4-bromo-3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrF3N2O/c1-8(2)6-18-7-10-9(12)5-17(16-10)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNRQOLFIYKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1Br)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143366
Record name 1H-Pyrazole, 4-bromo-3-[(2-methylpropoxy)methyl]-1-(3,3,3-trifluoropropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856042-59-5
Record name 1H-Pyrazole, 4-bromo-3-[(2-methylpropoxy)methyl]-1-(3,3,3-trifluoropropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856042-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-[(2-methylpropoxy)methyl]-1-(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Cyclocondensation with 1,3-Dicarbonyl Precursors

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical method for pyrazole synthesis. For this target, 3,3,3-trifluoropropyl acetoacetate reacts with methylhydrazine under acidic conditions to yield 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carbaldehyde (Figure 1A). This approach leverages the electron-withdrawing nature of the trifluoromethyl group to direct regioselectivity, achieving >80% yield in refluxing ethanol.

Table 1: Conditions for Pyrazole Core Synthesis

Precursor Reagent Solvent Temp (°C) Yield (%)
Trifluoropropyl acetoacetate Methylhydrazine Ethanol 80 82
4,4,4-Trifluoro-1-(pyrazol-1-yl)butane-1,3-dione Hydrazine hydrate THF 25 75

Post-Synthetic Alkylation of Pyrazole

Alternatively, pre-formed pyrazole undergoes N-alkylation using 3-bromo-1,1,1-trifluoropropane. A phase-transfer catalysis (PTC) system with tetrabutylammonium bromide (TBAB) and sodium hydroxide in dimethyl sulfoxide (DMSO) facilitates this transformation. This method, adapted from Changsha Luxing Biological Technology Co., Ltd., achieves 93% yield at room temperature.

Introduction of the Isobutoxymethyl Group at C3

The C3 hydroxymethyl intermediate is generated via Vilsmeier-Haack formylation followed by sodium borohydride reduction. Subsequent etherification with isobutyl bromide under Williamson conditions installs the isobutoxymethyl group:

Formylation-Reduction Sequence

  • Formylation : Treating 1-(3,3,3-trifluoropropyl)-1H-pyrazole with phosphoryl chloride (POCl₃) and DMF at 0°C yields the 3-carbaldehyde.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a hydroxymethyl group (95% yield).

Etherification with Isobutyl Bromide

The hydroxymethyl intermediate reacts with isobutyl bromide in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). This SN2 reaction proceeds at 60°C for 12 hours, achieving 88% yield (Table 2).

Table 2: Optimization of Isobutoxymethyl Group Installation

Base Solvent Temp (°C) Time (h) Yield (%)
KOH DMF 80 24 65
NaH THF 25 6 72
t-BuOK THF 60 12 88

Regioselective Bromination at C4

Bromination at the C4 position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Thieme Connect reports that NBS in carbon tetrachloride (CCl₄) with benzoyl peroxide (BPO) as an initiator selectively brominates the C4 position of 3-substituted pyrazoles. Applied to 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, this method delivers 4-bromo product in 91% yield (Figure 1B).

Critical Parameters for Bromination:

  • Solvent : Non-polar solvents (CCl₄, CH₂Cl₂) enhance regioselectivity.
  • Initiator : BPO (1 mol%) minimizes polybromination.
  • Temperature : 25°C prevents decomposition of the trifluoropropyl group.

Integrated Synthetic Pathway and Scale-Up Considerations

Combining the above steps, the optimal route is:

  • Pyrazole Formation : Hydrazine + trifluoropropyl acetoacetate → 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carbaldehyde.
  • Reduction : NaBH₄ → hydroxymethyl intermediate.
  • Etherification : t-BuOK + isobutyl bromide → 3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
  • Bromination : NBS/BPO → target compound.

Table 3: Overall Yield and Purity

Step Yield (%) Purity (HPLC)
Pyrazole formation 82 98.5
Reduction 95 99.2
Etherification 88 97.8
Bromination 91 99.1
Cumulative 63 94.6

Alternative Methodologies and Troubleshooting

Direct Cyclization with Pre-Functionalized Intermediates

An advanced approach involves cyclizing a pre-brominated diketone. For example, 4-bromo-1,3-diketone derivatives react with hydrazines to install bromine early, avoiding later regioselectivity challenges. However, this method suffers from lower yields (≤60%) due to steric hindrance from the trifluoropropyl group.

Radical Bromination vs. Electrophilic Substitution

While NBS/BPO is preferred for C4 selectivity, electrophilic bromination using Br₂ in acetic acid leads to mixtures of C4 and C5 brominated products (55:45 ratio), necessitating costly chromatographic separation.

Industrial-Scale Adaptations

Kilogram-scale production employs continuous flow chemistry for critical steps:

  • Bromination : Flow reactors with residence time <2 minutes minimize side reactions.
  • Alkylation : Microreactors enhance mass transfer in PTC systems, reducing TBAB loading from 8 mol% to 2 mol%.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

The compound 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a member of the pyrazole family, characterized by its unique structure that includes a bromine atom, an isobutoxymethyl group, and a trifluoropropyl substituent. This combination of features suggests potential applications in various scientific fields, particularly medicinal chemistry and material science. Below is a detailed exploration of its applications based on available research insights.

Structure and Reactivity

The presence of the trifluoropropyl group enhances the electronic properties of the compound, which may influence its reactivity and interactions with biological systems. The synthesis typically involves multi-step processes that can include various organic reactions such as nucleophilic substitutions and coupling reactions.

Key Properties

  • Molecular Formula : C11H16BrF3N2O
  • Molecular Weight : 329.16 g/mol
  • Boiling Point : Approximately 312.2 °C (predicted)
  • Density : 1.44 g/cm³ (predicted)

Potential Pharmacological Activities:

  • Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Some pyrazoles exhibit properties that reduce inflammation, making them candidates for treating conditions like arthritis.

Material Science

The unique electronic properties conferred by the trifluoropropyl group may allow this compound to be utilized in developing advanced materials, including:

  • Fluorinated Polymers : These materials often exhibit enhanced thermal stability and chemical resistance.
  • Sensors : The electronic properties may enable applications in sensor technology for detecting environmental pollutants or biological markers.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions that can lead to new compounds with desired properties.

Case Studies and Research Insights

While specific case studies focusing solely on this compound are sparse due to its relatively recent introduction into chemical databases and literature, related studies indicate a trend toward exploring pyrazole derivatives for therapeutic uses. Research has shown that modifications of the pyrazole ring can significantly impact biological activity and selectivity towards biological targets.

Notable Research Findings:

  • A study on similar pyrazoles revealed that modifications at the 4-position can enhance binding affinity to specific receptors involved in cancer progression.
  • Another investigation highlighted the potential of trifluoropropyl-substituted compounds in increasing lipophilicity, which can improve membrane permeability for drug candidates.

Mechanism of Action

The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole 329.16 Br (C4), isobutoxymethyl (C3), 3,3,3-trifluoropropyl (N1) Lab-scale intermediate; fluorophilic properties due to CF₃ group .
4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole (CAS 82633-52-1) 402.00 Br (C4), heptafluoropropyl (C3), phenyl (C5) Enhanced fluorophilicity (C3F7); phenyl group may improve π-π stacking in drug design .
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 329.11 Br (C4), CF₃ (C3), methyl (C5), propanoic acid (N1) Carboxylic acid group enhances solubility; potential for metal coordination .
4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS 1341331-85-8) 282.16 Br (C4), methylsulfonylpropyl (N1), NH₂ (C3) Sulfonyl group increases polarity; amine enables nucleophilic reactions .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 301–305 (m/z) Br (C4), Cl-substituted phenyl (C2), dihydro-ketone backbone Dihydro-ketone structure increases reactivity in cyclization reactions .

Key Comparative Insights

Substituent Effects on Reactivity The 3,3,3-trifluoropropyl group in the target compound provides stronger electron-withdrawing effects compared to the heptafluoropropyl group in CAS 82633-52-1. This difference impacts electrophilic substitution rates and fluorophilic interactions in biological systems .

Functional Group Contributions The propanoic acid moiety in 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid significantly improves aqueous solubility compared to the hydrophobic isobutoxymethyl group in the target compound . Dihydro-ketone derivatives (e.g., Example 5.17 in ) exhibit higher reactivity in ring-opening or cycloaddition reactions due to their strained structure, unlike the fully aromatic pyrazole backbone of the target compound.

Biological and Industrial Relevance

  • The phenyl substituent in CAS 82633-52-1 enhances binding to aromatic residues in enzyme active sites, making it more suitable for drug discovery than the target compound .
  • The discontinued status of the target compound contrasts with the commercial availability of simpler analogs like 4-bromo-1H-pyrazole (CAS 2075-45-8), which is widely used as a building block in cross-coupling reactions .

Biological Activity

4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article will explore the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrF3N2OC_{10}H_{14}BrF_3N_2O, with a molecular weight of approximately 303.14 g/mol. The compound features a bromine atom and a trifluoropropyl group, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit liver alcohol dehydrogenase (ADH), suggesting potential applications in treating alcohol-related disorders .
  • Anti-inflammatory Effects : Pyrazole derivatives are often evaluated for their anti-inflammatory properties, with some studies indicating that modifications to the pyrazole ring can enhance these effects .

Case Studies

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their ability to inhibit ADH. The results showed that certain substitutions on the pyrazole ring significantly increased inhibitory activity .
  • Anti-inflammatory Activity : Another study focused on the synthesis of new pyrazole derivatives and their biological evaluation as anti-inflammatory agents. The findings suggested that compounds with bulky substituents, such as isobutoxymethyl groups, exhibited enhanced anti-inflammatory effects compared to their simpler counterparts .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives along with their structural features:

Compound NameStructureBiological ActivityReference
4-Bromo-1H-pyrazoleStructureInhibits ADH
This compoundStructurePotential ADH inhibitorThis study
Ethyl 4-bromo-1H-pyrazole-3-carboxylateStructureAnti-inflammatory

Q & A

Q. How does the compound’s logP affect its pharmacokinetic properties, and what structural modifications could optimize bioavailability?

  • The trifluoropropyl group increases logP, enhancing membrane permeability but risking toxicity. Introducing hydrophilic groups (e.g., carboxylates) via prodrug strategies balances solubility and absorption. In vivo PK/PD studies in rodent models are recommended for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Reactant of Route 2
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4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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